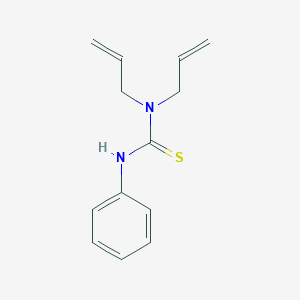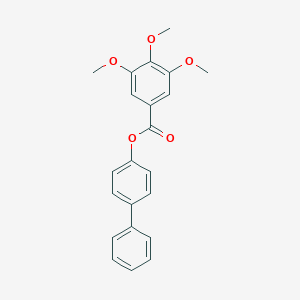
(4-Phenylphenyl) 3,4,5-trimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Phenylphenyl) 3,4,5-trimethoxybenzoate, also known as TMB-4, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. TMB-4 is a derivative of 3,4,5-trimethoxybenzoic acid, which is a common precursor for the synthesis of various organic compounds. TMB-4 has been studied for its ability to modulate the activity of certain enzymes and receptors in the body, which has implications for potential therapeutic uses.
Mécanisme D'action
The mechanism of action of (4-Phenylphenyl) 3,4,5-trimethoxybenzoate is not fully understood, but it is believed to involve the binding of the compound to specific sites on enzymes and receptors. This compound has been found to bind to the active site of acetylcholinesterase, inhibiting its activity. This compound has also been found to bind to certain ion channels and receptors, modulating their activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. In addition to its ability to inhibit acetylcholinesterase, this compound has been found to modulate the activity of certain ion channels and receptors, which can have effects on pain and inflammation. This compound has also been found to have antioxidant properties, which may have implications for potential therapeutic uses in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (4-Phenylphenyl) 3,4,5-trimethoxybenzoate is its ability to modulate the activity of specific enzymes and receptors, which can be useful in studying their functions and potential therapeutic targets. This compound is also relatively easy to synthesize and purify, which makes it accessible for use in lab experiments. However, one limitation of this compound is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on (4-Phenylphenyl) 3,4,5-trimethoxybenzoate. One area of interest is its potential therapeutic uses in the treatment of neurodegenerative diseases such as Alzheimer's. Further studies are needed to better understand the mechanism of action of this compound and its effects on the brain. Another area of interest is its potential uses in the treatment of pain and inflammation. Further studies are needed to better understand the effects of this compound on specific ion channels and receptors involved in these processes. Finally, there is potential for the development of new derivatives of this compound with improved efficacy and safety profiles.
Méthodes De Synthèse
(4-Phenylphenyl) 3,4,5-trimethoxybenzoate can be synthesized through a multi-step process starting from 3,4,5-trimethoxybenzoic acid. The first step involves the conversion of the acid to its acid chloride derivative using thionyl chloride. The resulting acid chloride is then reacted with 4-phenylphenol in the presence of a base such as triethylamine to yield this compound. The purity and yield of the final product can be optimized through various purification techniques such as column chromatography.
Applications De Recherche Scientifique
(4-Phenylphenyl) 3,4,5-trimethoxybenzoate has been studied for its potential applications in various fields of research. One area of interest is its ability to modulate the activity of certain enzymes and receptors in the body. For example, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This has implications for potential therapeutic uses in the treatment of neurodegenerative diseases such as Alzheimer's. This compound has also been found to modulate the activity of certain ion channels and receptors, which has implications for potential uses in the treatment of pain and inflammation.
Propriétés
Numéro CAS |
300675-69-8 |
|---|---|
Formule moléculaire |
C22H20O5 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
(4-phenylphenyl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C22H20O5/c1-24-19-13-17(14-20(25-2)21(19)26-3)22(23)27-18-11-9-16(10-12-18)15-7-5-4-6-8-15/h4-14H,1-3H3 |
Clé InChI |
GCFGWXBMCBZLHL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



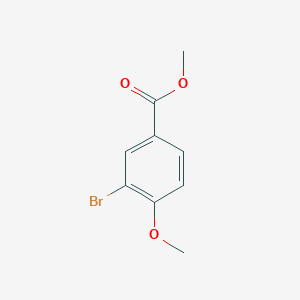
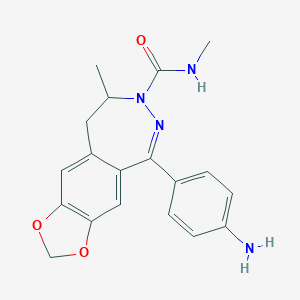

![(2R)-2-(Benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]pentanamide](/img/structure/B185446.png)
![4,6-dimethyl-2-oxo-1-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridine-3-carbonitrile](/img/structure/B185447.png)


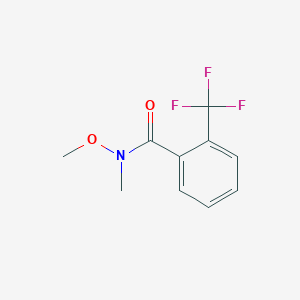
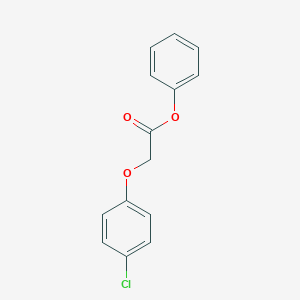



![(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone](/img/structure/B185462.png)
